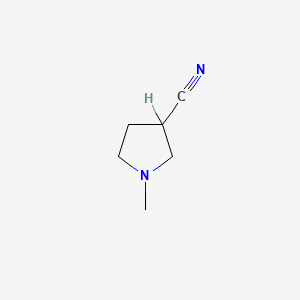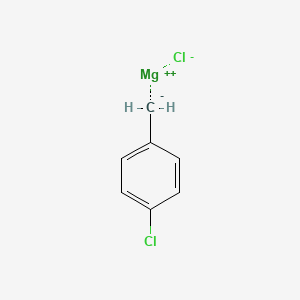
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which can provide insights into the analysis of similar structures. For instance, the synthesis of compounds with octanoic acid derivatives and their liquid crystalline behavior is a recurring theme in the papers .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including polycondensation and phase transfer catalysis. For example, the synthesis of a thermotropic liquid crystalline copolyester from 8-(3-hydroxyphenyl) octanoic acid and p-hydroxybenzoic acid is achieved through polycondensation . Similarly, the synthesis of 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid is performed in two steps from 4,4′-dihydroxybiphenyl, with the study of factors influencing the yield . These methods could potentially be adapted for the synthesis of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid is characterized using techniques such as FTIR, and NMR spectroscopy . These techniques confirm the chemical structure and are essential for understanding the molecular interactions that contribute to properties like liquid crystallinity.
Chemical Reactions Analysis
The chemical reactions involving related compounds include catalytic and reductive processes. For instance, the reductive and acid-catalyzed ring opening of 8-Oxabicyclo[5.1.0]octa-2,4-diene is described, leading to various isomeric cycloheptadienediols . These reactions showcase the reactivity of the octanoic acid derivatives and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with octanoic acid derivatives are characterized by their liquid crystalline behavior, mesophase transitions, and thermal stability. The copolyester based on 8-(3-hydroxyphenyl) octanoic acid exhibits anisotropic behavior under crossed polarized light and mesophase transitions at specific temperatures . The semiflexible random thermotropic copolymers containing 8-(3-hydroxy phenyl) octanoic acid show nematic phases and a decrease in crystallinity with increased HPOA content . The thermotropic liquid crystal 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid is characterized by DSC and POM, indicating its phase transition behavior . These properties are crucial for understanding the behavior of 8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid under various conditions.
科学的研究の応用
Copolyester Synthesis
Copolyesters of 8-(3-hydroxyphenyl)octanoic acid, derived from cardanol, with hydrolytically degradable aliphatic carbonyl groups have been synthesized for possible biomedical applications. These copolyesters exhibit interesting thermal and phase behavior, including birefringent melts with opalescence and worm-like textures of a nematic phase, indicating their potential in biomedical fields due to their enhanced melt processability and better crystallinity compared to poly(hydroxyalkanoate)s (Abraham et al., 2002).
Biotransformation Studies
The microbial transformation of 8:2 fluorotelomer alcohol (FTOH) to perfluorocarboxylic acids, including the globally detected perfluorooctanoic acid (PFOA), highlights the role of soil bacteria in environmental processes. This transformation is significant for understanding the biodegradation pathways of fluorotelomer compounds in the environment, presenting a key aspect of scientific research into pollutant degradation mechanisms (Liu et al., 2007).
Synthetic Ion Channels
The use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group demonstrates the potential for creating synthetic ion channels that can be optically gated. This innovative approach to nanofluidic device design could lead to applications in light-induced controlled release, sensing, and information processing, marking a significant advancement in the field of materials science and engineering (Ali et al., 2012).
Bio-Lubricant Base Stocks
Research into the synthesis of novel compounds from oleic acid for bio-lubricant base stocks underscores the drive towards sustainable chemical production. The synthesis of ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate and its derivatives from oleic acid demonstrates the potential for developing environmentally friendly lubricants, contributing to the growing field of green chemistry and sustainable materials (Wahyuningsih & Kurniawan, 2020).
Conducting Polymers
The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its homopolymerization to produce conducting polymers with electrochromic properties showcases the intersection of organic chemistry and materials science. These polymers exhibit color changes between transmissive yellow and blue under different conditions, illustrating the potential for their use in electrochromic devices and highlighting the versatility of organic compounds in advanced material applications (Camurlu et al., 2005).
特性
IUPAC Name |
8-oxo-8-[4-(trifluoromethyl)phenyl]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3O3/c16-15(17,18)12-9-7-11(8-10-12)13(19)5-3-1-2-4-6-14(20)21/h7-10H,1-6H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGGEUMLVMXCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455187 |
Source


|
| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-(4-trifluoromethylphenyl)octanoic acid | |
CAS RN |
362669-50-9 |
Source


|
| Record name | 8-OXO-8-(4-TRIFLUOROMETHYLPHENYL)OCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)







![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)